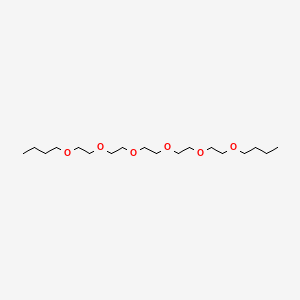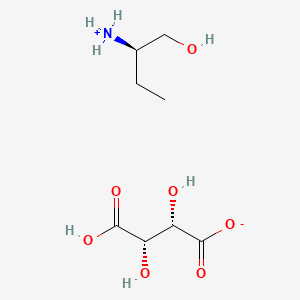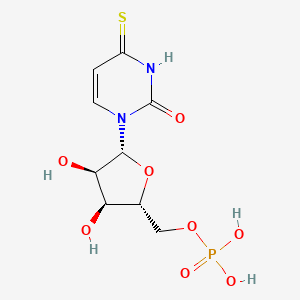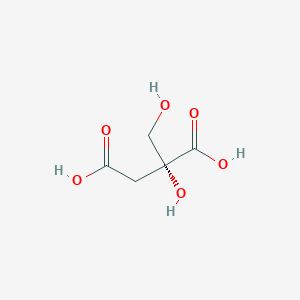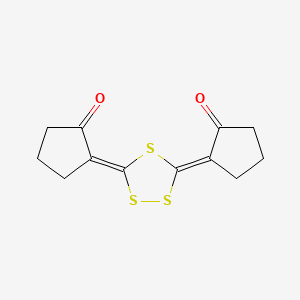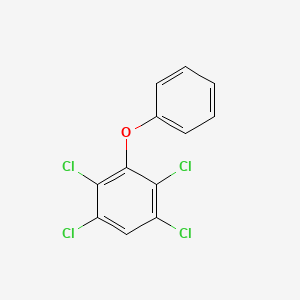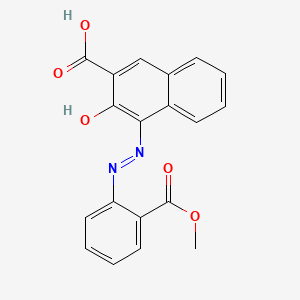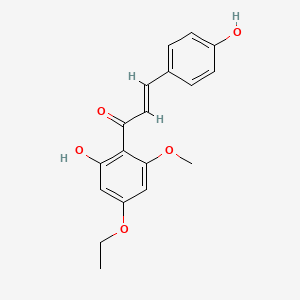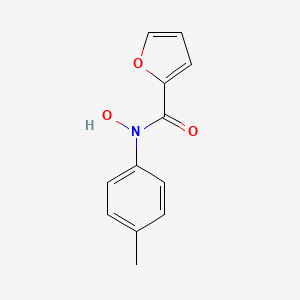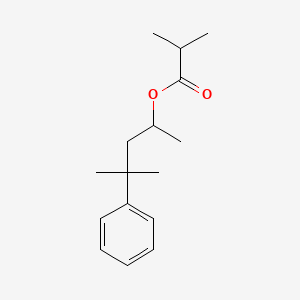
1,3-Dimethyl-3-phenylbutyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-3-phenylbutyl isobutyrate: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is also known by its systematic name 2-Methylpropanoic acid 1,3-dimethyl-3-phenylbutyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-3-phenylbutyl isobutyrate can be synthesized through the esterification reaction between 1,3-dimethyl-3-phenylbutanol and isobutyric acid . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
1,3-Dimethyl-3-phenylbutyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with various biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Isobutyric acid: A carboxylic acid with the formula C4H8O2 .
1,3-Dimethyl-3-phenylbutanol: An alcohol with the formula C12H18O .
Comparison: 1,3-Dimethyl-3-phenylbutyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its constituent alcohol and acid. Its ester bond makes it more susceptible to hydrolysis and allows it to participate in a wider range of chemical reactions .
Properties
CAS No. |
93981-81-8 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3 |
InChI Key |
SEVWLTKTZSJZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


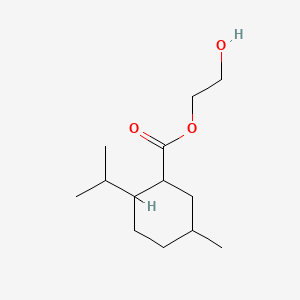
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)


